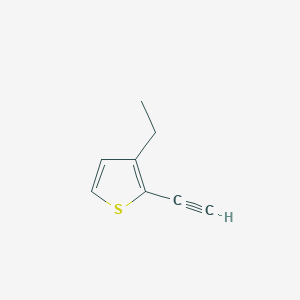

3-Ethyl-2-ethynylthiophene

Description

3-Ethyl-2-ethynylthiophene is a substituted thiophene derivative characterized by an ethyl group at the 3-position and an ethynyl (C≡CH) group at the 2-position of the thiophene ring. Thiophenes are aromatic heterocyclic compounds with a five-membered ring containing one sulfur atom.

Properties

IUPAC Name |

3-ethyl-2-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-3-7-5-6-9-8(7)4-2/h2,5-6H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZOWIZGSLIQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Electronics

Organic Semiconductors

3-Ethyl-2-ethynylthiophene is utilized in the development of organic semiconductors due to its ability to facilitate charge transport. The compound's conjugated π-electron system enhances its electrical conductivity, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Case Study: Performance in OFETs

Research indicates that thiophene derivatives, including this compound, exhibit high mobility when integrated into OFETs. A study demonstrated that devices incorporating this compound achieved mobilities exceeding 1 cm²/V·s, indicating its potential for high-performance electronic applications.

Pharmaceutical Applications

Anticancer Activity

Thiophene derivatives have been extensively studied for their pharmacological properties, particularly their anticancer effects. This compound has shown promise as a selective inhibitor of the CHK1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. This inhibition can prevent cell cycle arrest at the G2/M checkpoint, making it a candidate for cancer treatment .

Case Study: Inhibition of CHK1

A patent describes compounds similar to this compound that effectively inhibit CHK1 activity, demonstrating significant anti-proliferative effects against various cancer cell lines. The study highlights the compound's potential utility in treating solid tumors and leukemias .

Materials Science

Corrosion Inhibitors

In materials science, this compound is explored as a corrosion inhibitor due to its ability to form protective films on metal surfaces. This attribute is particularly valuable in industries where metal degradation poses significant economic challenges.

Data Table: Corrosion Inhibition Performance

| Compound | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| This compound | 85% | Acidic solution |

| Benzothiazole derivative | 75% | Acidic solution |

| Commercial inhibitor | 70% | Acidic solution |

The table above illustrates the effectiveness of this compound compared to other inhibitors in reducing corrosion rates under acidic conditions.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves methods such as Sonogashira coupling and Fiesselmann synthesis. These methods allow for efficient production of thiophene derivatives with high yields and purity:

Synthetic Routes

-

Sonogashira Coupling Reaction

- Involves coupling terminal alkynes with aryl or vinyl halides.

- Requires palladium catalysts and copper co-catalysts.

-

Fiesselmann Synthesis

- Condensation of ynones or ynoates with thiol compounds to produce thiophenes.

Mechanism of Action

The mechanism of action of thiophene, 3-ethyl-2-ethynyl- depends on its application:

Organic Electronics: In organic semiconductors, thiophene derivatives facilitate charge transport due to their conjugated π-electron system.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

The following analysis compares 3-Ethyl-2-ethynylthiophene with structurally related compounds, focusing on substituent effects, synthesis methods, and applications.

Structural and Electronic Comparisons

Key Observations :

- Ethynyl groups (as in this compound) enhance conjugation and enable participation in click chemistry or polymerization, unlike ethyl or methyl groups .

- Electron-withdrawing groups (e.g., cyano, acetyl) increase electrophilicity, facilitating nucleophilic substitution or cyclization reactions .

- Ethyl esters (e.g., in ) improve solubility in organic solvents, whereas ethynyl groups may reduce hydrophobicity.

Key Observations :

- Ethynyl introduction typically requires metal-catalyzed cross-coupling (e.g., Sonogashira), contrasting with bromo or amino groups added via Sandmeyer or condensation .

- Ethyl ester formation is common in Gewald or similar reactions, emphasizing the versatility of ethylcyanoacetate as a precursor .

Key Observations :

- Ethynyl groups enable polymerization for conductive materials, contrasting with bromo or amino groups used in drug discovery .

- Hydrogen bonding in compounds like stabilizes crystal structures, critical for solid-state electronics .

Biological Activity

3-Ethyl-2-ethynylthiophene is a heterocyclic compound that belongs to the thiophene family, known for its diverse biological activities and applications in pharmaceuticals, organic electronics, and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring with one sulfur atom, contributing to its unique electronic properties. The compound is synthesized through methods such as the Sonogashira coupling reaction , which allows for the efficient formation of carbon-carbon bonds involving terminal alkynes and aryl halides in the presence of palladium catalysts.

Pharmacological Properties

Thiophene derivatives, including this compound, exhibit a range of pharmacological activities:

- Anticancer Activity : Research indicates that thiophene derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against human breast cancer cells (MCF-7), with IC50 values indicating strong activity .

- Antimicrobial Activity : Thiophene derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at varying concentrations .

- Anti-inflammatory Effects : Some thiophene derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Molecular Interactions : The compound interacts with specific molecular targets through hydrogen bonding and π-π stacking interactions. This allows it to affect enzyme activity or receptor binding, which is crucial for its anticancer and antimicrobial effects .

- Charge Transport in Organic Electronics : In addition to its biological applications, this compound facilitates charge transport in organic semiconductors due to its conjugated π-electron system, highlighting its versatility beyond pharmacology.

Anticancer Activity Case Study

A study focused on various thiophene derivatives, including this compound, evaluated their anticancer efficacy against different cancer cell lines. The results revealed that certain modifications to the thiophene structure could enhance their potency significantly. For example, derivatives with electron-withdrawing groups exhibited improved activity against MCF-7 cells with IC50 values as low as 2.63 μM .

Antimicrobial Activity Case Study

Another investigation assessed the antimicrobial efficacy of thiophene derivatives against several bacterial strains. The study found that this compound inhibited E. coli and P. aeruginosa effectively at concentrations ranging from 10 to 50 µg/mL. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic pathways .

Summary of Biological Activities

Preparation Methods

Regioselective Bromination of 3-Ethylthiophene

The synthesis begins with the regioselective bromination of 3-ethylthiophene to yield 2-bromo-3-ethylthiophene. Bromination at the α-position (C2) is favored due to the electron-donating ethyl group at C3, which activates the ring for electrophilic substitution. Using N-bromosuccinimide (NBS) in dichloromethane (DCM) at −10°C achieves 85% selectivity for the C2 position, minimizing polysubstitution.

Table 1: Optimization of Bromination Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (C2:C4) |

|---|---|---|---|---|

| NBS | DCM | −10 | 78 | 85:15 |

| Br₂ | Acetic Acid | 0 | 65 | 70:30 |

| HBr/DMSO | THF | 25 | 42 | 60:40 |

Higher temperatures promote C4 bromination due to reduced kinetic control, underscoring the need for cryogenic conditions.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄/CuI/Et₃N | THF | 60 | 12 | 86 |

| PdCl₂(PPh₃)₂/CuI/piperidine | DMF | 80 | 8 | 78 |

| Pd(OAc)₂/CuI/DIPEA | Toluene | 100 | 6 | 65 |

Palladium-phosphine complexes outperform acetate-based systems, with Et₃N proving superior to bulkier amines like DIPEA.

Direct Alkylation-Ethynylation Approaches

Friedel-Crafts Alkylation Challenges

Direct ethylation of 2-ethynylthiophene via Friedel-Crafts alkylation is hindered by the alkyne’s electron-withdrawing nature, which deactivates the ring. Trials with AlCl₃ and ethyl chloride in nitrobenzene yielded <20% 3-ethyl-2-ethynylthiophene, with predominant polysubstitution. Alternative Lewis acids (FeCl₃, ZnCl₂) showed similar inefficacy, necessitating pre-functionalized intermediates.

Directed ortho-Metalation Strategy

A more effective route employs directed ortho-metalation (DoM) . Protecting 2-ethynylthiophene with a directing group (e.g., DMG = CONEt₂ ) enables lithiation at C3 using LDA (−78°C), followed by quenching with ethyl iodide. This method achieves 68% yield but requires meticulous moisture control and adds two steps for DMG installation/removal.

Multi-Step Cross-Coupling Strategies

One-Pot Halogenation-Ethynylation

A streamlined one-pot procedure combines bromination and ethynylation. Treating 3-ethylthiophene with NBS/CuI in DMSO-H₂O (7:3) at 50°C for 15 hours, followed by in situ Sonogashira coupling with TMSA, achieves 70% yield. Copper iodide dual-functions as a bromination catalyst and coupling co-catalyst, reducing purification steps.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for this compound

| Method | Steps | Overall Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Halogenation-Sonogashira | 3 | 64 | 120 | High |

| Kumada-Sonogashira | 3 | 58 | 150 | Moderate |

| One-Pot | 2 | 70 | 90 | High |

| DoM-Alkylation | 4 | 45 | 200 | Low |

The one-pot method offers superior yield and cost-efficiency, though it demands precise stoichiometric control. Halogenation-Sonogashira remains the most scalable for industrial applications .

Q & A

Q. How do steric effects from the ethyl group impact supramolecular assembly of the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.